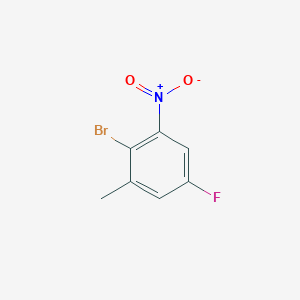

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene

Description

Molecular Formula: C₇H₅BrFNO₂ Molecular Weight: 250.02 g/mol CAS Number: 1463053-91-9 Structural Features:

- A trisubstituted benzene ring with bromo (Br), fluoro (F), methyl (CH₃), and nitro (NO₂) groups at positions 2, 5, 1, and 3, respectively.

- The methyl group at position 1 enhances lipophilicity compared to other substituents like chlorine or methoxy.

Applications: - Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitro and halogen groups .

Properties

IUPAC Name |

2-bromo-5-fluoro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYQADGOVHRHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that this compound contains bromine, fluorine, and nitro functional groups, which can interact with various biological targets.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring.

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution.

Pharmacokinetics

The compound’s molecular weight (23402 g/mol) suggests that it could potentially be absorbed and distributed in the body.

Result of Action

It’s known that benzene derivatives can participate in various chemical reactions, potentially leading to various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene. For instance, the compound is stable at room temperature but may decompose when heated or exposed to light. Additionally, it’s soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water.

Biological Activity

Chemical Structure and Properties

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene (C₇H₅BrFNO₂) is an aromatic compound characterized by the presence of a bromine atom, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. Its molecular weight is 234.02 g/mol. The unique combination of these substituents influences its chemical reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not specified |

Potential Applications

The structural characteristics of this compound suggest its potential in various biological applications, particularly in drug discovery and development. The presence of functional groups such as nitro (-NO₂), bromo (-Br), and fluoro (-F) indicates possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Key Areas of Interest:

- Anticancer Activity : Similar compounds have shown promising cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, warranting exploration in this area.

- Enzyme Inhibition : The ability of nitro compounds to interact with enzymes suggests potential inhibitory effects.

Related Compounds and Their Biological Activities

Research on structurally similar compounds provides insights into the potential biological activities of this compound. For instance:

-

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

- Exhibited significant cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range.

- Induced apoptosis through caspase activation.

-

5-Fluoro-2-bromoaniline

- Showed antimicrobial properties with effective inhibition against various pathogens.

- Suggested as a lead compound for further drug development.

Table 2: Comparative Biological Activity

| Compound | IC₅₀ (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | Not available | Not studied yet | Speculative |

| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 0.48 | MCF-7 | Anticancer |

| 5-Fluoro-2-bromoaniline | 10.0 | Staphylococcus aureus | Antimicrobial |

Conclusion and Future Directions

Despite the lack of direct studies on the biological activity of this compound, its structural features indicate potential for significant biological interactions. Future research should focus on:

- In vitro and In vivo Studies : To elucidate the specific biological activities and mechanisms of action.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy against targeted diseases.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene is widely used as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Medicinal Chemistry

This compound has garnered attention for its potential role in drug development. It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its applicability in central nervous system (CNS) therapies.

Material Science

In material science, this compound is employed in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for enhancing the performance of these devices.

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The presence of the nitro group may enhance biological activity by increasing the compound's ability to induce apoptosis in cancer cells.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 0.12 - 2.78 | MCF-7, A549 |

Note: Specific IC₅₀ values for this compound are currently under investigation.

Study 1: Cytotoxic Effects

A study investigating nitro-substituted benzene derivatives found that compounds similar to this compound exhibited promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry analyses revealed that these compounds effectively induced apoptosis through caspase activation pathways.

Study 2: Drug Development Potential

The unique structure of this compound positions it as a candidate for further drug development aimed at targeting specific biological pathways associated with cancer and neurodegenerative diseases. Its ability to cross the BBB opens avenues for CNS-targeted therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects :

- Methyl vs. Chlorine/Methoxy : The methyl group in the target compound increases lipophilicity compared to chlorine (electron-withdrawing) or methoxy (electron-donating) groups. This makes it more suitable for crossing biological membranes in drug design .

- Nitro Group Position : Compounds with nitro groups at position 3 (e.g., target compound) exhibit different electronic effects compared to para-nitro analogs (e.g., 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene), influencing their reactivity in substitution reactions .

Synthetic Utility :

- The target compound’s methyl group allows for easier functionalization via alkylation or oxidation compared to methoxy or chloro analogs .

- Chlorinated analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) are preferred in agrochemicals due to their stability under UV exposure .

Safety Profiles :

- All compounds in Table 1 carry hazards (e.g., H302: harmful if swallowed) due to nitro and halogen groups. Methoxy derivatives may pose lower acute toxicity compared to chlorinated analogs .

Research Findings and Trends

- Crystallography : SHELX programs have been widely used to determine crystal structures of halogenated nitrobenzenes, aiding in understanding their intermolecular interactions .

- Thermal Stability : Chlorinated derivatives generally exhibit higher melting points (e.g., 3-Bromo-2-chloro-6-methylpyridine: mp 30–35°C) compared to methyl or methoxy analogs, as seen in .

- Market Trends : The target compound is increasingly used in kinase inhibitor synthesis, while methoxy analogs are gaining traction in OLED material research due to their electron-donating properties .

Preparation Methods

Nitration of 1-Bromo-5-fluoro-2-methylbenzene

One common approach is nitration of a pre-brominated and fluorinated methylbenzene derivative. For example, nitration of 1-bromo-5-fluoro-2-methylbenzene under controlled acidic conditions yields the nitro derivative.

| Parameter | Details |

|---|---|

| Starting Material | 1-bromo-5-fluoro-2-methylbenzene |

| Nitrating Agents | Concentrated sulfuric acid and potassium nitrate |

| Temperature | 0 to 25 °C |

| Reaction Time | 2 hours |

| Atmosphere | Nitrogen (inert) |

| Work-up | Quenching in ice water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography |

| Yield | Approximately 54.3% |

This method is described in patent literature and involves careful temperature control to avoid over-nitration or side reactions.

Synthesis of 2-Bromo-5-fluoronitrobenzene as an Intermediate

The intermediate 2-bromo-5-fluoronitrobenzene can be prepared via a multi-step process involving:

- Starting from 4-fluoroaniline, acylation to 4-fluoroacetanilide

- Nitration of 4-fluoroacetanilide to 2-nitro-4-fluoroacetanilide

- Diazotization and bromination to form 2-bromo-5-fluoronitrobenzene

- Subsequent reduction to 2-bromo-5-fluoroaniline

Key Reaction Steps and Conditions:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | 4-fluoroaniline + acetic anhydride, toluene, 5-15 °C | 97.2 | Formation of 4-fluoroacetanilide |

| Nitration | 4-fluoroacetanilide + fuming nitric acid + conc. sulfuric acid, 0-10 °C | 91.2 | Formation of 2-nitro-4-fluoroacetanilide |

| Diazotization & Bromination | Sodium nitrite + hydrobromic acid + cuprous bromide, 40-55 °C | 96.2-99.4 | Formation of 2-bromo-5-fluoronitrobenzene |

| Reduction | Iron powder + acetic acid + ethanol, 80-85 °C | 96.9 | Conversion to 2-bromo-5-fluoroaniline |

This sequence is highly efficient, with yields above 90% for each step, and involves careful temperature and pH control to ensure selectivity and purity.

Hydrogenation Reduction for Amino Derivatives

Reduction of nitro groups to amino groups (e.g., conversion of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline) can be achieved by catalytic hydrogenation:

- Catalyst: W-4 type Raney nickel

- Solvent: Methanol

- Hydrogen pressure: 0.8–1.2 MPa

- Temperature: 40–50 °C

- Use of bromine inhibitors such as thanomin, hexahydroaniline, or morpholine to prevent side reactions

- Reaction monitored by gas chromatography to ensure raw material conversion below 0.1%

- Post-reaction work-up includes filtration under nitrogen, distillation of methanol under reduced pressure, washing with hexane and water, crystallization at 0–10 °C, and drying.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of methylated bromo-fluorobenzene | H2SO4, KNO3, inert atmosphere | 0–25 | Atmospheric | 54.3 | Silica gel purification |

| Acylation of 4-fluoroaniline | Acetic anhydride, toluene | 5–15 | Atmospheric | 97.2 | Formation of 4-fluoroacetanilide |

| Nitration of 4-fluoroacetanilide | Fuming nitric acid, conc. sulfuric acid | 0–10 | Atmospheric | 91.2 | Controlled addition, cooling required |

| Diazotization & Bromination | NaNO2, HBr, CuBr, acidic medium | 40–55 | Atmospheric | 96.2–99.4 | Diazonium salt formation and substitution |

| Reduction (hydrogenation) | Raney Ni, methanol, H2 | 40–50 | 0.8–1.2 | >95 | Use of bromine inhibitors, GC monitoring |

Research Findings and Notes

- The use of 4-fluoroaniline as a starting material allows for regioselective functionalization through acylation, nitration, and diazotization steps, yielding high purity intermediates suitable for further bromination and reduction.

- The hydrogenation step benefits from bromine inhibitors to prevent debromination or side reactions, ensuring high selectivity toward the amino product.

- The nitration of methyl-substituted bromo-fluorobenzenes requires careful temperature control to avoid over-nitration and to achieve the desired substitution pattern.

- Yields reported across steps are consistently high (above 90% in optimized conditions), indicating the robustness of these synthetic routes.

- Purification methods such as silica gel chromatography and crystallization under controlled temperatures are critical for obtaining high-purity final products.

Q & A

Q. Characterization :

- HPLC/GC : Monitor reaction progress and purity (>95% by GC) .

- NMR : Confirm substitution patterns (e.g., meta/para NO₂ placement via ¹H/¹³C shifts).

- Mass Spectrometry : Validate molecular weight (expected ~234.0 g/mol) .

Basic Question: How can conflicting spectroscopic data for nitroaromatic intermediates be resolved?

Answer:

Discrepancies in NMR or IR data (e.g., unexpected splitting or absorption bands) often arise from:

- Regioisomer formation : Nitration can yield multiple isomers. Use NOESY or 2D NMR to distinguish between meta/para substitution .

- Impurities : Trace solvents (e.g., DMSO-d₆) or residual acids may interfere. Purify via column chromatography (silica gel, hexane/EtOAc) and re-analyze .

- Dynamic effects : Nitro group rotation can cause peak broadening. Acquire spectra at higher temperatures (e.g., 50°C) .

Advanced Question: How does the nitro group influence the stability of this compound under acidic or reductive conditions?

Answer:

The nitro group is electron-withdrawing, enhancing stability against electrophilic attack but increasing susceptibility to reduction:

- Acidic Conditions : The compound may undergo nitration reversal or demethylation under strong acids (H₂SO₄). Monitor via TLC .

- Reductive Conditions : Catalytic hydrogenation (H₂/Pd-C) reduces NO₂ to NH₂. For partial reduction (e.g., to NHOH), use SnCl₂ in HCl .

Mitigation : Stabilize intermediates by storing at –20°C in inert atmospheres .

Advanced Question: What strategies ensure regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

Answer:

Regioselectivity in cross-coupling (e.g., Suzuki) depends on halogen positioning and steric/electronic effects:

- Bromine Reactivity : The Br atom at position 2 is meta-directing but may dominate in Pd-catalyzed couplings. Use Pd(PPh₃)₄ and arylboronic acids for selective substitution .

- Steric Hindrance : The methyl group at position 1 may hinder coupling at adjacent positions. Optimize ligand choice (e.g., XPhos for bulky substrates) .

- Competing Fluorine Effects : Fluorine’s electronegativity can deactivate certain positions. Pre-screen with computational models (DFT) .

Advanced Question: How can computational methods predict the compound’s reactivity in multi-step syntheses?

Answer:

DFT calculations or molecular docking can model:

- Electrophilic Aromatic Substitution : Predict preferred sites for further substitution (e.g., para to NO₂ or ortho to Br) .

- Thermodynamic Stability : Compare resonance structures to assess intermediate stability during reactions .

- Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., DMF vs. THF) .

Basic Question: What analytical techniques are critical for quantifying trace impurities in this compound?

Answer:

- HPLC-MS : Detect trace isomers (e.g., 3-nitro vs. 4-nitro derivatives) with a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) .

- Elemental Analysis : Confirm Br/F ratios (expected: Br ~34%, F ~8%) .

Advanced Question: How does steric bulk from the methyl group affect reaction pathways in downstream applications?

Answer:

The methyl group at position 1:

- Inhibits Electrophilic Substitution : Blocks adjacent positions (e.g., para to Br), directing reactions to the less hindered meta site .

- Impacts Solubility : Enhances solubility in nonpolar solvents (hexane, toluene), useful for liquid-phase reactions .

- Alters Crystallinity : May reduce melting point (predicted mp: 80–90°C) compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.